molecular formula C6H9FN2 B3047770 1-(2-fluoroethyl)-5-methyl-1H-pyrazole CAS No. 1443279-14-8

1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Cat. No.: B3047770
CAS No.: 1443279-14-8
M. Wt: 128.15
InChI Key: NIPGQAQNIPHPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a fluoroethyl group at the 1-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole typically involves the reaction of 5-methyl-1H-pyrazole with 2-fluoroethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated synthesis equipment can ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards its targets, thereby influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-fluoroethyl)-5-methyl-1H-pyrazole is unique due to the presence of both the fluoroethyl and methyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential therapeutic applications .

Properties

IUPAC Name

1-(2-fluoroethyl)-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPGQAQNIPHPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274998
Record name 1H-Pyrazole, 1-(2-fluoroethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-14-8
Record name 1H-Pyrazole, 1-(2-fluoroethyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(2-fluoroethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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